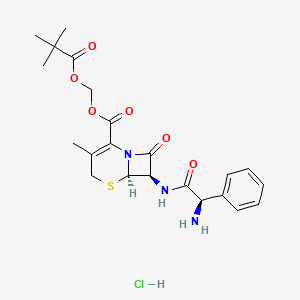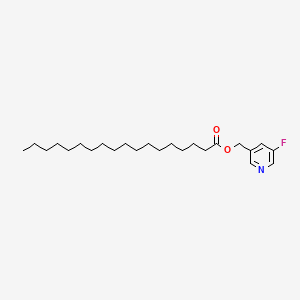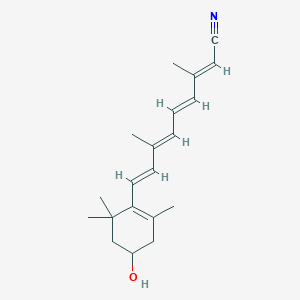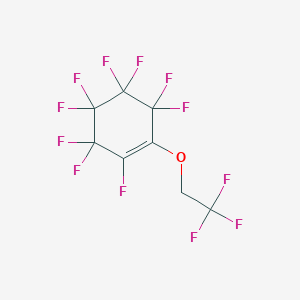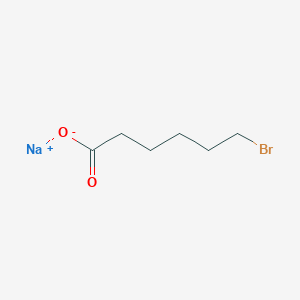
Sodium 6-bromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-bromohexanoate is an organobromine compound derived from 6-bromohexanoic acid. It is a sodium salt with the molecular formula C6H10BrO2Na. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 6-bromohexanoate can be synthesized through the neutralization of 6-bromohexanoic acid with sodium hydroxide. The reaction typically involves dissolving 6-bromohexanoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted hexanoates.
Oxidation: The compound can be oxidized to form 6-bromohexanoic acid or further oxidized to produce other derivatives.
Reduction: this compound can be reduced to form 6-bromohexanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted hexanoates, such as 6-cyanohexanoate or 6-aminohexanoate.
Oxidation: 6-bromohexanoic acid or other oxidized derivatives.
Reduction: 6-bromohexanol.
Scientific Research Applications
Sodium 6-bromohexanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein modification.
Material Science: this compound is used in the preparation of polymers and other advanced materials.
Medical Research: It is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of sodium 6-bromohexanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. Additionally, this compound can participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromohexanoic Acid: The parent compound of sodium 6-bromohexanoate, used in similar applications but with different solubility and reactivity properties.
Ethyl 6-bromohexanoate: An ester derivative used in organic synthesis and as an intermediate in the production of other compounds.
6-Bromohexanol: A reduced form of this compound, used in the synthesis of various organic molecules.
Uniqueness
This compound is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in aqueous reactions and biological studies compared to its acid or ester counterparts.
Properties
Molecular Formula |
C6H10BrNaO2 |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
sodium;6-bromohexanoate |
InChI |
InChI=1S/C6H11BrO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
UWHWTUHOJMSSBX-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)[O-])CCBr.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


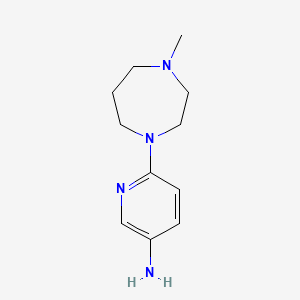

![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

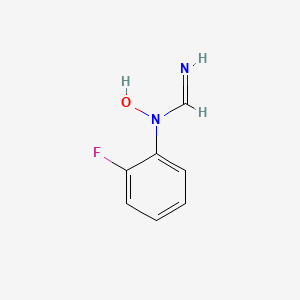
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

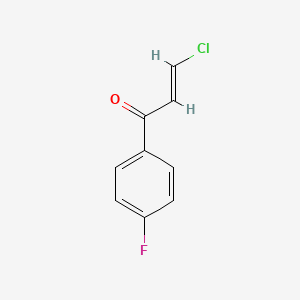
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
